molecular formula C26H30N6O3 B10926905 [6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10926905
M. Wt: 474.6 g/mol
InChI Key: DRGLYNOAACLTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazolo[5,4-b]pyridine structure, followed by the introduction of the methoxyphenyl and trimethylpyrazolyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving precise temperature control, pressure regulation, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., tert-butyldimethylsilyl chloride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure optimal reaction rates and product stability.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

Chemistry

In chemistry, [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes and developing new diagnostic tools.

Medicine

In medicine, [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H30N6O3/c1-16-22(18(3)30(4)28-16)15-31-10-12-32(13-11-31)26(33)21-14-23(19-6-8-20(34-5)9-7-19)27-25-24(21)17(2)29-35-25/h6-9,14H,10-13,15H2,1-5H3

InChI Key

DRGLYNOAACLTGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.